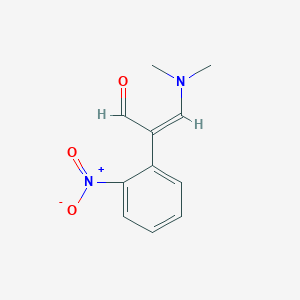

3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde

CAS No.: 53868-36-3

Cat. No.: VC2334080

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53868-36-3 |

|---|---|

| Molecular Formula | C11H12N2O3 |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | (Z)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal |

| Standard InChI | InChI=1S/C11H12N2O3/c1-12(2)7-9(8-14)10-5-3-4-6-11(10)13(15)16/h3-8H,1-2H3/b9-7+ |

| Standard InChI Key | PSNHGTBTKGIRRS-VQHVLOKHSA-N |

| Isomeric SMILES | CN(C)/C=C(\C=O)/C1=CC=CC=C1[N+](=O)[O-] |

| SMILES | CN(C)C=C(C=O)C1=CC=CC=C1[N+](=O)[O-] |

| Canonical SMILES | CN(C)C=C(C=O)C1=CC=CC=C1[N+](=O)[O-] |

Introduction

Chemical Identity and Basic Properties

3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde is a complex organic compound characterized by a unique molecular structure incorporating several reactive functional groups. It is also known by synonyms including 3-(dimethylamino)-2-(2-nitrophenyl)acrolein and appears in chemical databases under the identifier DB-071754. The compound possesses an acrylaldehyde moiety, which contributes significantly to its chemical reactivity, particularly in condensation and addition reactions .

The fundamental chemical and physical properties of this compound are summarized in the following table:

Table 1: Key Properties of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde

| Property | Value |

|---|---|

| CAS Registry Number | 53868-36-3 |

| Molecular Formula | C11H12N2O3 |

| Molecular Weight | 220.22 g/mol |

| Storage Conditions | Typically ambient temperature |

| Regulatory Status | For research use only; not for human or veterinary use |

The compound features three key functional groups that define its chemical behavior: an acrylaldehyde moiety, a dimethylamino group, and a 2-nitrophenyl substituent . The combination of these functional elements creates a molecule with a diverse reactivity profile that makes it valuable for various synthetic applications.

Structural Characteristics and Chemical Features

Functional Group Analysis

The structure of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde incorporates several key functional groups that determine its chemical properties and reactivity patterns:

This combination of electron-donating and electron-withdrawing groups creates an interesting electronic distribution within the molecule, potentially leading to unique reactivity patterns.

Structural Comparisons

The structure of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde bears similarities to other compounds in the α,β-unsaturated aldehyde family, including the structurally related (2Z)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, which has the same molecular formula but differs in the arrangement of functional groups. Understanding these structural relationships provides valuable context for researchers studying the reactivity and applications of these compounds.

Synthesis and Preparation Methods

While the search results don't provide a specific synthesis route for 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde, insights can be drawn from research on related α,β-unsaturated aldehydes.

General Synthesis Approaches for α,β-Unsaturated Aldehydes

Research on similar compounds suggests potential synthetic routes. For example, proline-catalyzed synthesis of α-substituted (E)-α,β-unsaturated aldehydes from epoxides has been documented in the literature . The typical reaction conditions involve:

-

Epoxide substrates reacting with aldehydes

-

Catalysis using (S)-proline (typically 20 mol%)

-

Acid catalysts such as p-TsOH (p-toluenesulfonic acid)

-

Solvent systems like acetonitrile

This approach represents an important method for creating the carbon-carbon bonds and unsaturated systems found in compounds like 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde.

Specific Reaction Conditions

For the synthesis of similar α,β-unsaturated aldehydes, researchers have optimized various reaction parameters as shown in the following experimental procedure:

Table 2: Typical Reaction Conditions for α,β-Unsaturated Aldehyde Synthesis

| Parameter | Optimized Condition |

|---|---|

| Substrate Ratio | Epoxide (0.50 mmol, 1.0 equiv.) to aldehyde (0.60 mmol, 1.20 equiv.) |

| Catalyst Loading | (S)-proline (20 mol%) |

| Acid Catalyst | p-TsOH (0.40 mmol, 0.80 equiv.) |

| Solvent | Acetonitrile (5 mL) |

| Temperature | 60°C |

| Reaction Time | 3 hours |

| Purification | Column chromatography (silica gel, 100-200 mesh) |

After completion of the reaction, the mixture is typically quenched with saturated aqueous NaHCO3, extracted with dichloromethane, and the organic layer is processed and purified to afford the desired α,β-unsaturated aldehydes in moderate to good yields .

Applications and Uses

Research Applications

3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde is primarily utilized in various chemical syntheses and research applications. It serves as an important reagent in organic chemistry, particularly in reactions requiring specific functional group transformations. The compound is often involved in reactions that require controlled conditions due to its reactive nature.

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds bear structural similarities to 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde, including:

-

(2Z)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, which shares the same molecular formula (C11H12N2O3) and molecular weight (220.22 g/mol) but has a different arrangement of functional groups.

-

Other acrylaldehydes and nitrophenyl derivatives that share similar structural features but differ in specific functional groups.

Understanding these relationships provides valuable context for researchers working with this compound class.

Comparative Properties

The properties of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde can be compared with related compounds to better understand its unique characteristics:

Table 3: Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Features | Distinguishing Characteristics |

|---|---|---|---|

| 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde | C11H12N2O3 | Acrylaldehyde moiety, dimethylamino group, 2-nitrophenyl group | Aldehyde functionality, 2-position of nitro group on phenyl ring |

| (2Z)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one | C11H12N2O3 | Dimethylamino group, 3-nitrophenyl group, ketone functionality | Ketone instead of aldehyde, 3-position of nitro group on phenyl ring |

| Other α,β-unsaturated aldehydes | Varies | α,β-unsaturated system, aldehyde group | Variations in substituents and electronic properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume